2-Chloro-6-(dihydroxyboranyl)benzoic acid
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Overview
Description
Scientific Research Applications
2-Chloro-6-(dihydroxyboranyl)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acid derivatives are being explored for their use in cancer treatment and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dihydroxyboranyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with boronic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(dihydroxyboranyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the boronic acid group, leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various functionalized benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(dihydroxyboranyl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s effects are mediated through its interactions with specific molecular pathways, which are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the boronic acid group, making it less versatile in certain reactions.
Phenylboronic acid: Does not have the chlorine substituent, which can affect its reactivity and applications.
6-Bromo-2-(dihydroxyboranyl)benzoic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
2-Chloro-6-(dihydroxyboranyl)benzoic acid is unique due to the presence of both the chlorine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. This combination makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
2-borono-6-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUYEKFRTPDHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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